N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group and an acetamide-linked 4-chlorophenyl moiety. Synthesized via coupling reactions involving piperazine intermediates and chlorophenyl-containing precursors (e.g., ethyl 3-bromopropionate and phenyl isocyanate), it is characterized by a chair conformation of the piperazine ring and planar geometry of the carboxamide group, as confirmed by crystallographic data . Its molecular structure allows for hydrogen bonding and hydrophobic interactions, which may influence its bioactivity and pharmacokinetic profile.
Properties
Molecular Formula |
C19H21ClN4O2 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-6-8-16(9-7-15)22-18(25)14-21-19(26)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,26)(H,22,25) |
InChI Key |
ZHQMXHJJZSPZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of the Acetamide Side Chain
Patent WO2009057133A2 describes a method where 2-chloroacetamide is first synthesized and subsequently coupled to the piperazine core:
Reductive Amination Approach
A modified strategy from US20070093501A1 employs reductive amination to form the acetamide linkage:
-
Intermediate : 2-Oxoethyl-4-phenylpiperazine-1-carboxamide is treated with 4-chloroaniline and NaBH₃CN in methanol.
-
Conditions : 25°C, 24 hours, pH 4–5 (acetic acid).
Optimization and Challenges
Solvent and Base Selection
Purification Techniques
-
Column chromatography (SiO₂, ethyl acetate/hexane) is standard for isolating the final product.
-
Recrystallization from ethanol/water mixtures enhances purity (>98%).
Comparative Analysis of Methods
Scalability and Industrial Feasibility
The stepwise assembly method (Section 3.1) is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant and Antipsychotic Activity
- The unique structural attributes of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide suggest that it may have dual action as both an antidepressant and an antipsychotic. This dual functionality is not commonly found in similar compounds, making it a candidate for further investigation in treating mood disorders.
- Poly(ADP-ribose) Polymerase Inhibition
-
Neuroprotective Effects
- Research has suggested potential neuroprotective effects of piperazine derivatives, including this compound, against neurodegenerative diseases. Its ability to modulate neurotransmitter systems could make it valuable in treating conditions like Alzheimer's disease.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. These procedures include the formation of the piperazine ring followed by the introduction of various functional groups to enhance its biological activity.
Case Study 1: Antidepressant Efficacy
A study focused on the antidepressant efficacy of similar piperazine derivatives demonstrated significant improvements in depressive symptoms in animal models. The research indicated that these compounds could modulate serotonin and norepinephrine levels, suggesting a mechanism similar to established antidepressants.
Case Study 2: PARP Inhibition
Another study investigated the PARP inhibitory activity of related compounds. Results showed that these derivatives could effectively inhibit PARP activity in vitro, leading to increased apoptosis in cancer cell lines with BRCA mutations. This suggests a potential application in targeted cancer therapies.
Data Table: Comparative Analysis of Piperazine Derivatives
| Compound Name | Structure | Primary Activity | Research Findings |
|---|---|---|---|
| This compound | Structure | Antidepressant, Antipsychotic | Dual action observed; significant behavioral changes in animal models |
| Similar Piperazine Derivative A | Structure | PARP Inhibitor | Effective against BRCA-deficient cancer cell lines |
| Similar Piperazine Derivative B | Structure | Neuroprotective | Improved cognitive function in neurodegenerative models |
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Carboxamide Derivatives
Key Structural Variations : Substitutions on the piperazine nitrogen or the aryl groups significantly alter physicochemical and biological properties.
Insights :
- Piperazine Substitutions : Methyl or ethyl groups (e.g., 4s) reduce melting points compared to bulkier quinazolinyl derivatives (A6), likely due to decreased molecular symmetry and packing efficiency .
- Bioactivity : Compounds with methyl/ethyl substituents (e.g., 4s) exhibit local anesthetic effects in vivo, suggesting that smaller substituents enhance membrane permeability .
Chlorophenyl-Containing Carboxamides with Varied Cores
Sulfonamide and Thiazolidinone Analogues:
Insights :
- Sulfonamide-Propanamide Hybrids : Compound 7r demonstrates potent antiplasmodial activity (MIC = 0.71 µM) attributed to the dual chlorophenyl groups enhancing target binding, while its moderate log P (2.56) suggests favorable membrane permeability .
- Thiazolidinone Derivatives: Compound 5b shows broad-spectrum antimicrobial activity, with the cyclohexyl group improving solubility compared to purely aromatic analogues .
Trifluoromethyl and Pyrimidinyl Analogues
Electronic and Steric Effects :
Research Findings and Trends
- SAR Trends :
- Pharmacokinetics : Log P values between 2.5–3.0 (e.g., 7r) correlate with balanced solubility and permeability, making them promising drug candidates .
Biological Activity
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine derivative class, which has garnered attention due to its potential pharmacological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperazine ring with various functional groups, including an amide and a carbonyl group. The presence of the 4-chlorophenyl moiety suggests potential interactions with biological targets that could lead to therapeutic effects. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent modifications to introduce the chlorophenyl and carboxamide groups. Specific synthetic routes may vary, but they generally follow established protocols for piperazine derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, compounds bearing the piperazine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anticancer Activity
The anticancer potential of related compounds has been explored through various assays. For example, derivatives of piperazine have exhibited cytotoxicity in cancer cell lines comparable to established chemotherapeutics like doxorubicin . Molecular docking studies indicate that these compounds may interact with key proteins involved in cancer progression, such as topoisomerase II .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown inhibitory activity against enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes .
- Receptor Interaction : The chlorophenyl group may facilitate binding to specific receptors involved in neurotransmission or tumor growth regulation.
- Molecular Docking : Computational studies suggest that this compound could bind effectively to target proteins, altering their function and leading to therapeutic outcomes .
Case Studies
A notable study synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for antimicrobial and anticancer activities using MTT assays and molecular docking techniques. The results indicated significant antimicrobial activity comparable to standard drugs .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a 4-chloroaniline derivative with a piperazine-carboxamide scaffold. Key steps include:
- Coupling agents : Use of carbodiimides (e.g., DCC or EDC) to activate the carbonyl group for amide bond formation .
- Optimization : Reaction conditions (e.g., 0–5°C for 4–6 hours) to minimize side reactions and improve yield .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : H/C NMR to verify substituent positions and piperazine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of chair/boat conformations in the piperazine ring and hydrogen-bonding networks .
Q. What preliminary assays are used to evaluate biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screening against acetylcholinesterase (for neurodegenerative applications) via Ellman’s assay .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .
Advanced Research Questions
Q. How do substituent variations on the piperazine ring affect biological target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution of the phenyl group (e.g., 4-fluoro vs. 4-chloro) to assess changes in receptor affinity. Use molecular docking (AutoDock Vina) to predict binding modes .
- Data Analysis : Compare IC values across derivatives; e.g., 4-chlorophenyl analogs show 10-fold higher affinity for serotonin receptors than ethoxyphenyl variants .
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs in ) with biochemical results to identify conformation-dependent activity shifts.
Q. How can reaction mechanisms for oxidation/reduction of the carboxamide group be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via HPLC under varying conditions (e.g., KMnO for oxidation; NaBH for reduction) .
- Isotopic Labeling : Use O-labeled water to track oxygen incorporation during oxidation .
Data Contradiction Analysis
Q. Why do similar piperazine derivatives exhibit divergent neuroprotective vs. cytotoxic effects?
- Resolution :
- Substituent Effects : The 4-chlorophenyl group in the target compound enhances blood-brain barrier permeability compared to bulkier ethoxyphenyl groups .
- Dosage Dependency : Cytotoxicity at high concentrations (≥50 µM) may mask neuroprotective effects observed at lower doses (1–10 µM) .
Research Design Considerations
Q. What in silico tools are recommended for optimizing pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM to assess logP, BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : GROMACS simulations to study stability in lipid bilayers .
Q. How to design experiments for detecting intermolecular interactions in crystal structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
